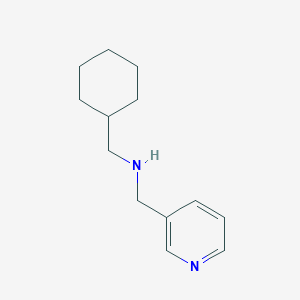
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amines, which are important building blocks for a wide range of chemical reactions. In
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine involves its interaction with the NMDA receptor. Specifically, this compound acts as a competitive antagonist of the receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activity of the receptor, 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine can reduce the influx of calcium ions into the cell, which is a key step in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine are primarily related to its activity as an NMDA receptor antagonist. By blocking the activity of this receptor, this compound can reduce the influx of calcium ions into the cell, which can have a range of downstream effects on cellular signaling pathways. In addition, 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its activity as an NMDA receptor antagonist.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine in lab experiments is its selectivity for the NMDA receptor. This compound has been shown to have minimal activity at other receptor sites, which makes it a useful tool for studying the specific effects of NMDA receptor modulation. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine. One area of interest is in the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another potential direction is in the study of the downstream effects of NMDA receptor blockade, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there may be potential applications for this compound in the development of novel anxiolytic and antidepressant therapies.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine may have potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
Produktname |
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine |
|---|---|
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h4,7-8,10,12,15H,1-3,5-6,9,11H2 |
InChI-Schlüssel |
MQWKOLAHCPSYRR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CN=CC=C2 |
Kanonische SMILES |
C1CCC(CC1)CNCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)
